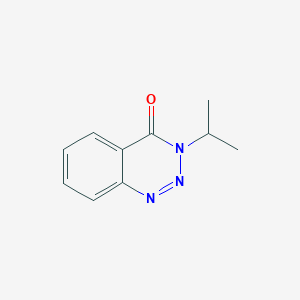

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is a chemical compound with the molecular formula C10H12N4O. It is also known as IBT or isobutylthiazole. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Wirkmechanismus

Mode of Action

The mode of action of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one involves a region-selective visible light-mediated denitrogenative olefin insertion . This process results in the formation of 3-substituted imidazolones , which are important structural motifs present in many bioactive molecules and natural products .

Biochemical Pathways

The compound’s ability to form 3-substituted imidazolones suggests it may influence pathways involving these structures .

Result of Action

The result of the compound’s action is the formation of 3-substituted imidazolones . This is achieved through a photolytic denitrogenation followed by a nitrogen-mediated hydrogen atom transfer, leading to the exclusive formation of 3-substituted imidazolones .

Action Environment

The action of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is influenced by environmental factors such as light. The compound undergoes a region-selective visible light-mediated denitrogenative olefin insertion . This reaction is compatible with activated terminal olefins and cyclic α,β-unsaturated esters and ketones, and shows broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of IBT is its low toxicity profile, which makes it a safe compound to use in lab experiments. IBT is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of IBT is its low solubility in water, which can make it difficult to use in certain experimental setups.

Zukünftige Richtungen

There are several future directions for research on IBT. One area of research is to further investigate its potential as an anti-cancer agent. More studies are needed to fully understand the mechanism of action of IBT and its potential use in cancer treatment. Another area of research is to investigate the potential use of IBT as an anti-inflammatory and anti-microbial agent. Additionally, more research is needed to explore the potential use of IBT in agriculture and materials science.

Synthesemethoden

The synthesis of IBT involves a multi-step process that starts with the reaction of isobutyronitrile and sulfur to obtain 2-isobutylthiazole. This compound is then converted to 3-isopropyl-1,2,3-benzotriazin-4(3H)-one using a reaction with triethylorthoformate and sodium methoxide. The overall yield of the synthesis process is around 40%.

Wissenschaftliche Forschungsanwendungen

IBT has shown promising results in various scientific research applications. In the field of medicine, IBT has been identified as a potential anti-cancer agent. Studies have shown that IBT inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. IBT has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.

In the field of agriculture, IBT has been shown to have a positive effect on plant growth and development. Studies have shown that IBT enhances the germination rate of seeds, increases root growth, and improves the resistance of plants to environmental stress.

In the field of materials science, IBT has been studied for its potential use as a corrosion inhibitor. Studies have shown that IBT can inhibit the corrosion of metals such as steel and aluminum.

Eigenschaften

IUPAC Name |

3-propan-2-yl-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(2)13-10(14)8-5-3-4-6-9(8)11-12-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSIMHXQKSAODI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343411 |

Source

|

| Record name | 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |

CAS RN |

10001-54-4 |

Source

|

| Record name | 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

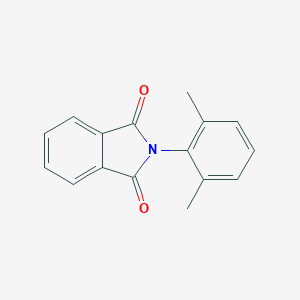

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)

![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)